2-Ethynylnaphthalene vs. 1-Ethynylnaphthalene: Superior CYP1A2 Isoform-Specific Inactivation
2-Ethynylnaphthalene (2-EN) demonstrates superior potency as a mechanism-based inactivator of cytochrome P450 1A2 (P-450ISF-G) compared to its 1-substituted isomer, 1-ethynylnaphthalene (1-EN) [1]. While both isomers are strongly inhibitory, 2-EN exhibits a significantly greater inactivation capacity and follows pseudo-first-order kinetics in reconstituted enzyme systems .
| Evidence Dimension | Relative inhibitory potency on purified CYP1A2 (P-450ISF-G) |
|---|---|
| Target Compound Data | More potent inhibitor of P-450ISF-G |
| Comparator Or Baseline | 1-Ethynylnaphthalene (1-EN) |
| Quantified Difference | 2-EN > 1-EN in potency against P-450ISF-G (exact kinetic parameters for 2-EN: k_inactivation = 0.23 min⁻¹, K_I = 8 µM) |
| Conditions | Reconstituted system with purified rat cytochrome P-450ISF-G and P-450 beta NF-B |
Why This Matters
For researchers developing isoform-specific CYP probes or inhibitors, 2-EN provides the necessary selectivity and potency profile that 1-EN lacks for CYP1A2-targeted studies, directly impacting experimental validity and procurement decisions.
- [1] Hammons GJ, Alworth WL, Hopkins NE, Guengerich FP, Kadlubar FF. 2-Ethynylnaphthalene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine. Chemical Research in Toxicology. 1989;2(6):367-374. View Source
